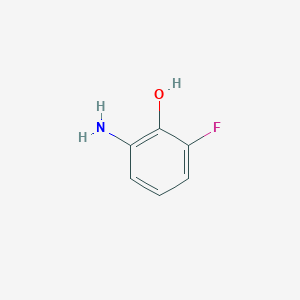

2-Amino-6-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIAVSZFIQWYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314610 | |

| Record name | 2-Amino-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53981-25-2 | |

| Record name | 2-Amino-6-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53981-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 6 Fluorophenol

Established Synthetic Routes and Mechanistic Considerations

Catalytic Hydrogenation of 2-Fluoro-6-nitrophenol (B128858) Precursors

A primary and widely utilized method for the synthesis of 2-Amino-6-fluorophenol involves the reduction of a nitro group to an amine. This is most commonly achieved through the catalytic hydrogenation of 2-fluoro-6-nitrophenol. This process typically employs a catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. researchgate.netgoogle.com

The reaction mechanism involves the adsorption of the nitrophenol onto the catalyst surface, followed by the sequential reduction of the nitro group. The process is generally efficient and provides high yields of the desired aminophenol. researchgate.net The choice of catalyst and reaction conditions, including solvent, temperature, and pressure, can be optimized to maximize yield and minimize side reactions. For instance, the use of an acidic catalytic medium can inhibit dehalogenation, a potential side reaction in the hydrogenation of halogenated nitroaromatic compounds. google.com

| Catalyst | Substrate | Product | Key Features |

| Pd/C, Pt/C | 2-Fluoro-6-nitrophenol | This compound | High efficiency, potential for dehalogenation. researchgate.netgoogle.com |

| Iron in acidic medium | 2-Bromo-4-fluoro-6-nitrophenol | 2-Amino-4-bromo-6-fluorophenol | Alternative reducing agent to catalytic hydrogenation. smolecule.com |

Functional Group Interconversion Strategies

Functional group interconversion (FGI) represents a broad category of reactions that are fundamental to organic synthesis, including the preparation of this compound. imperial.ac.ukslideshare.net This approach involves the transformation of one functional group into another, often in a multi-step sequence. For example, a precursor molecule with a different functional group at the 2-position can be converted to an amino group.

One such strategy could involve the use of an azide (B81097) intermediate. An appropriate precursor could be reacted with sodium azide to introduce the azide group, which can then be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. ub.eduvanderbilt.edu The choice of reagents and reaction conditions is critical to ensure the desired transformation occurs without affecting other functional groups on the aromatic ring. vanderbilt.edu

Multistep Syntheses from Readily Available Aromatic Compounds

The synthesis of this compound can also be achieved through multistep pathways starting from simple, commercially available aromatic compounds. The order of reactions in a multistep synthesis is crucial for achieving the desired substitution pattern on the aromatic ring. libretexts.org

For instance, a synthesis could commence with a simple fluorinated aromatic compound. Subsequent nitration would introduce a nitro group, followed by a final reduction step to yield the amino group. The directing effects of the substituents already present on the ring guide the position of the incoming groups. For example, starting with o-fluoroaniline, protection of the amino group, followed by other transformations, can be a viable route. A patent describes a multi-step synthesis involving sulfonamide intermediates to control the regioselectivity of the reactions.

Novel Approaches and Optimized Reaction Conditions

Development of Efficient and Selective Fluorination Methods

The introduction of a fluorine atom onto an aromatic ring is a key step in many syntheses of fluorinated compounds. While traditional fluorination methods can be harsh, recent research has focused on developing milder and more selective reagents. tcichemicals.com These include both nucleophilic and electrophilic fluorinating agents. tcichemicals.combeilstein-journals.org

Newer reagents like 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) offer advantages such as high thermal stability and ease of handling. tcichemicals.com The development of N-F fluorinating agents, such as N-fluoropyridinium salts, has also expanded the toolkit for selective fluorination. beilstein-journals.org Chemoenzymatic methods, utilizing enzymes like cytochrome P450 in conjunction with nucleophilic fluorinating reagents, are also emerging as a promising strategy for selective fluorination. nih.gov A patent also describes a fluorination reaction of 2,6-dichloronitrobenzene with potassium fluoride (B91410) in an organic solvent to produce 2-fluoro-6-chloro-nitrobenzene. google.com

| Reagent Type | Examples | Key Characteristics |

| Nucleophilic Fluorinating Agents | Diethylaminosulfur trifluoride (DAST), 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) | Substitute hydroxyl groups with fluorine; newer agents offer improved stability and handling. tcichemicals.com |

| Electrophilic Fluorinating Agents | N-Fluoropyridinium salts | Introduce fluorine to electron-rich aromatic systems. beilstein-journals.org |

| Chemoenzymatic Systems | Cytochrome P450 and a nucleophilic fluorine source | Offer high selectivity for C-H fluorination. nih.gov |

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical and chemical manufacturing to reduce environmental impact. mdpi.comacs.orgresearchgate.net This includes the use of safer solvents, renewable starting materials, and more efficient catalytic processes. acs.orgroyalsocietypublishing.org

In the context of this compound synthesis, green approaches could involve:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents is a key focus. mdpi.comacs.org For example, water has been successfully used as a co-solvent in the final steps of some pharmaceutical syntheses, achieving high yields without the need for extensive extraction and solvent removal. mdpi.com

Process Intensification: Techniques like flow chemistry and mechanochemistry are being explored to improve reaction efficiency, reduce reaction times, and minimize waste. royalsocietypublishing.orgresearchgate.netrsc.org Flow chemistry, in particular, offers advantages in terms of safety, scalability, and automation for multi-step syntheses. researchgate.net

Investigation of Flow Chemistry and Continuous Processing Techniques

The application of flow chemistry and continuous processing to the synthesis of fine chemicals and pharmaceutical intermediates has grown significantly, offering advantages in safety, efficiency, and scalability over traditional batch methods. researchgate.netnih.gov While specific literature detailing a dedicated flow synthesis for this compound is nascent, the principles and techniques are well-established for structurally related compounds, particularly substituted o-aminophenols. These existing methodologies provide a robust framework for developing a continuous process for this compound.

Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. polimi.it This enhanced control is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, which are common in the synthesis of aromatic amines and phenols. researchgate.netpolimi.it

A common synthetic route to o-aminophenols is the reduction of the corresponding o-nitrophenol. dtic.mil In a continuous flow setting, this transformation can be achieved by passing a solution of the nitro-precursor, such as 2-fluoro-6-nitrophenol, through a heated reactor coil or a packed-bed reactor containing a catalyst. The use of packed-bed reactors with immobilized catalysts, for instance, facilitates catalyst recovery and reuse, streamlining the purification process and improving process economy.

Research into the flow synthesis of related compounds, such as β-amino alcohols and other aminophenol derivatives, demonstrates the feasibility of this approach. For example, a flow process for synthesizing β-amino alcohols involves pumping a solution of a phenol (B47542) and an epoxide through heated reactor coils, achieving yields from modest to very good (22-89%) with short residence times. nih.govmdpi.com Another study details the continuous flow synthesis of paracetamol from p-aminophenol, showcasing how amidation reactions can be efficiently performed in flow. rsc.orgthieme-connect.com These examples highlight that the functional groups present in this compound are compatible with typical flow chemistry conditions.

The table below illustrates typical parameters from a representative flow synthesis of a related compound, which could be adapted for the synthesis of this compound.

Table 1: Representative Parameters for Flow Synthesis of β-Amino Alcohols nih.gov

| Parameter | Value |

|---|---|

| Reactants | Phenol Solution (0.1 M in DMF), Epoxide (5 M in DMF) |

| Reactor Type | PFA Reactor Coils (2 x 10 mL) |

| Temperature | 105 °C |

| Residence Time | 20 minutes |

| Yield | 22-89% |

By leveraging these established principles, a continuous process for this compound would likely involve the hydrogenation of 2-fluoro-6-nitrophenol in a flow reactor, offering improved heat and mass transfer, enhanced safety, and greater consistency compared to batch production. researchgate.net

Scale-Up Considerations for Research and Industrial Applications

Scaling up a synthetic process from the laboratory bench to industrial production presents numerous challenges, including maintaining reaction performance, ensuring safety, and achieving economic viability. Flow chemistry offers distinct advantages in addressing these scale-up considerations for compounds like this compound. polimi.itresearchgate.net

For research applications, scaling up in a flow chemistry environment often involves "numbering-up" rather than increasing the reactor size. This approach utilizes multiple microreactors or capillary reactors in parallel to increase throughput without altering the optimized reaction conditions, such as heat and mass transfer characteristics. This ensures that the high yield and selectivity achieved at the lab scale are maintained during gram-to-kilogram production. An alternative for moderate scale-up is to increase the flow rate and the length of the reactor coil, thereby increasing productivity. For instance, the gram-scale synthesis of some biologically active molecules has been successfully demonstrated by extending reaction times from hours to a full day in a continuous setup. nih.gov

For industrial applications, the transition from batch to continuous processing is a key consideration. A practical approach reported for the synthesis of regorafenib, which involves the intermediate 4-amino-3-fluorophenol, highlights the feasibility of scaling up processes for fluorinated aminophenols to produce kilograms of the target compound with high purity. researchgate.net Key factors in industrial scale-up include:

Reactor Design: Moving from small coils to larger, more robust reactor types like plate reactors or continuous stirred-tank reactors (CSTRs) may be necessary. The choice depends on reaction kinetics, heat transfer requirements, and the handling of solids or multiphase systems. researchgate.net

Process Automation and Control: Continuous manufacturing relies on sophisticated process analytical technology (PAT) to monitor reaction progress in real-time and ensure consistent product quality. researchgate.net This minimizes batch-to-batch variability and allows for immediate adjustments to maintain optimal conditions.

Economic and Environmental Factors: Flow processes can reduce solvent usage and energy consumption. polimi.it The ability to integrate multiple reaction and purification steps into a single, continuous sequence (a "telescoped" synthesis) can significantly reduce the manufacturing footprint, capital investment, and waste generation. mdpi.com

The table below summarizes key considerations when scaling a continuous synthesis process.

Table 2: Scale-Up Considerations for Continuous Synthesis

| Consideration | Research Scale (Grams) | Industrial Scale (Kilograms) |

|---|---|---|

| Primary Strategy | Longer run times; "Numbering-up" with parallel reactors | Increasing reactor volume; "Scaling-out" |

| Reactor Type | PFA/PTFE Coils, Microreactors | Plate Reactors, Continuous Stirred-Tank Reactors (CSTRs) |

| Process Control | Manual or semi-automated | Fully automated with Process Analytical Technology (PAT) |

| Key Objective | Access to material for further studies | Cost efficiency, throughput, safety, and robustness |

Ultimately, the successful scale-up of this compound synthesis using flow chemistry will depend on a thorough understanding of the reaction kinetics and thermodynamics, enabling the design of a robust and economically sound manufacturing process.

Advanced Characterization and Spectroscopic Analysis of 2 Amino 6 Fluorophenol

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about a molecule's vibrational modes, offering a unique structural fingerprint. While a specific, experimentally verified Raman spectrum for 2-Amino-6-fluorophenol is not widely published, the expected vibrational modes can be predicted based on the analysis of structurally similar compounds and established spectroscopic data for its constituent functional groups. longdom.orgresearchgate.nettandfonline.comresearchgate.net

The spectrum would be dominated by vibrations of the amino (-NH₂), hydroxyl (-OH), and carbon-fluorine (C-F) groups, as well as the vibrations of the aromatic ring. Comparing experimental spectra with those predicted by computational methods like Density Functional Theory (DFT) can provide deeper insights into the molecule's preferred conformation and vibrational dynamics.

Key expected vibrational assignments for this compound are detailed in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric N-H Stretch | Amino (-NH₂) | 3500 - 3420 |

| Symmetric N-H Stretch | Amino (-NH₂) | 3420 - 3340 |

| O-H Stretch | Phenolic Hydroxyl (-OH) | ~3200 |

| N-H Scissoring | Amino (-NH₂) | 1650 - 1580 |

| C=C Aromatic Stretch | Benzene (B151609) Ring | 1600 - 1450 (multiple bands) |

| C-O Stretch | Phenol (B47542) | 1260 - 1200 |

| C-N Stretch | Aryl Amine | 1340 - 1250 |

| C-F Stretch | Aryl Fluoride (B91410) | 1250 - 1100 |

| C-H Out-of-plane Bend | Benzene Ring | 900 - 750 |

Note: The data in this table is based on typical frequency ranges for the specified functional groups and data from analogous compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org For this compound, the spectrum is primarily influenced by the benzene ring chromophore and modified by the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing fluorine (-F) atom. The absorption maxima (λmax) are the result of promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

The primary electronic transitions expected for this molecule are π → π* and n → π*.

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. Increased conjugation generally shifts this absorption to longer wavelengths (a bathochromic shift). matanginicollege.ac.in

n → π transitions:* These lower-intensity absorptions involve exciting non-bonding electrons (from the lone pairs on the oxygen and nitrogen atoms) into antibonding π* orbitals. matanginicollege.ac.in

The position of λmax is sensitive to the solvent used, a phenomenon known as solvatochromism. psu.edunih.govrsc.orgacs.org Polar solvents can interact differently with the ground and excited states of the molecule, leading to shifts in the absorption wavelength. For instance, experimental studies on the closely related 2-aminophenol (B121084) in methanol (B129727) and DMSO show distinct λmax values, illustrating this solvent effect. researchgate.net For phenolic derivatives in general, a π → π* transition is often observed around 270 nm. researchgate.net

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | π (HOMO) → π (LUMO) | ~270 nm | High (ε > 1,000) |

| n → π | n (O, N) → π (LUMO) | >280 nm | Low (ε < 1,000) |

Note: The data is based on typical values for phenolic compounds and data from analogous molecules. utoronto.ca

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For this compound (C₆H₆FNO), the monoisotopic mass is 127.0430 Da. nih.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z ≈ 127. As an odd-electron species containing one nitrogen atom, it adheres to the nitrogen rule (odd nominal mass). The fragmentation of aminophenols is well-characterized. Key fragmentation pathways include the loss of neutral molecules like carbon monoxide (CO) and the formyl radical (CHO). future4200.com

[M - CO]⁺˙: Loss of carbon monoxide (28 Da) from the phenol ring is a common fragmentation, which would yield a peak at m/z ≈ 99.

[M - CHO]⁺: Loss of a formyl radical (29 Da) is another characteristic fragmentation, leading to a peak at m/z ≈ 98. future4200.com

The presence of these characteristic fragments in the mass spectrum provides strong evidence for the aminophenol structure.

| Ion | m/z (Nominal) | Description |

| [C₆H₆FNO]⁺˙ | 127 | Molecular Ion (M⁺˙) |

| [M - CO]⁺˙ | 99 | Loss of Carbon Monoxide |

| [M - CHO]⁺ | 98 | Loss of Formyl Radical |

Note: This table represents a predicted fragmentation pattern based on established pathways for aminophenols. future4200.comnist.gov

X-ray Diffraction for Crystalline Structure Determination

A comprehensive search of crystallographic databases indicates that the specific crystal structure of this compound has not been publicly reported. cam.ac.ukuu.nl However, the analysis of related structures, such as 2-fluorophenol (B130384) and other aminophenol derivatives, provides a clear framework for what such an analysis would reveal. researchgate.netacs.org

An XRD study would determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the unit cell parameters. Crucially, it would elucidate the intermolecular interactions, particularly the hydrogen bonding network involving the amino (-NH₂) and hydroxyl (-OH) groups, which govern the crystal lattice's stability and packing arrangement. nih.gov

For illustrative purposes, the crystallographic data for the related compound 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is presented below to demonstrate the type of information obtained from an XRD experiment.

| Parameter | Example Value (C₁₅H₁₅FN₂OS) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.213 |

| b (Å) | 14.231 |

| c (Å) | 9.582 |

| β (°) | 116.76 |

| Volume (ų) | 1365 |

| Z (molecules/unit cell) | 4 |

Note: This data is for a related compound and serves only to illustrate the parameters determined by X-ray diffraction. nih.gov

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov It is used to determine transition temperatures such as melting point and glass transitions. For this compound, a DSC thermogram would exhibit a sharp endothermic peak corresponding to its melting point, which is reported to be 140 °C. thermofisher.com The area under this peak is proportional to the enthalpy of fusion.

| Thermal Event | Temperature (°C) | Type of Transition |

| Melting | 140 | Endothermic |

Note: Data based on reported melting point. thermofisher.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample over time as the temperature changes. etamu.edu This technique is ideal for studying thermal stability and decomposition. A TGA curve for this compound would show a stable baseline (no mass loss) until the onset of thermal decomposition. At the decomposition temperature, a significant drop in mass would be recorded as the molecule breaks down into volatile fragments. While a specific decomposition curve is not available, TGA would quantify the compound's thermal stability under a given atmosphere (e.g., nitrogen or air). squ.edu.omwjpsonline.com The analysis can also provide information about the kinetics of decomposition. wjpsonline.com

| Analysis Stage | Temperature Range | Mass Change | Interpretation |

| Initial Heating | Ambient to < Td | None | Compound is thermally stable |

| Decomposition | Td onwards | Significant mass loss | Breakdown of molecular structure |

Note: Td = Decomposition Temperature. The exact value for this compound is not specified in the reviewed literature.

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Fluorophenol

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. mdpi.commdpi.comrsc.org This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often utilizing functionals like B3LYP, are employed to predict a wide range of properties for molecules such as 2-Amino-6-fluorophenol. mdpi.comnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has rotatable hydroxyl (-OH) and amino (-NH2) groups, this involves a conformational analysis to identify the various possible spatial arrangements (conformers) and their relative energies.

By systematically rotating the dihedral angles of the -OH and -NH2 groups and calculating the energy for each conformation, a potential energy surface can be mapped. The conformer with the lowest calculated energy is identified as the global minimum, representing the most stable structure of the molecule. researchgate.net For similar molecules, studies have shown that the relative orientation of these groups, and the potential for intramolecular hydrogen bonding, significantly influences stability. For instance, in a related compound, 2-amino-4-chlorophenol, two stable conformers were identified, with the most stable form being determined by its lower energy value. researchgate.net The optimized geometrical parameters, such as bond lengths and angles, for the most stable conformer of this compound would be calculated and compared with experimental data if available.

Table 1: Example of Optimized Geometrical Parameters (Calculated at B3LYP level) Note: This table is illustrative and represents the type of data generated in a typical DFT study. Actual values for this compound would require a specific calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O | 1.37 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Length | C-N | 1.40 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Angle | C-O-H | 109.5° |

| Bond Angle | C-C-N | 121.0° |

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. taylorandfrancis.comlibretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.comyoutube.com The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential, and the energy of the LUMO (E_LUMO) is related to its electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. upb.ro From the E_HOMO and E_LUMO values, various global reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which further quantify the molecule's reactive nature. researchgate.netupb.ro

Table 2: Example of Calculated FMO Properties and Global Reactivity Descriptors Note: This table is illustrative. Values are representative of those obtained for similar aromatic compounds.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | -5.8 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -0.9 |

| Energy Gap | ΔE = E_LUMO - E_HOMO | 4.9 |

| Ionization Potential | I ≈ -E_HOMO | 5.8 |

| Electron Affinity | A ≈ -E_LUMO | 0.9 |

| Chemical Hardness | η = (I - A) / 2 | 2.45 |

| Chemical Softness | S = 1 / (2η) | 0.20 |

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction between the donor and acceptor orbitals. wisc.edu For this compound, NBO analysis would reveal key interactions, such as the delocalization of lone pair electrons from the oxygen, nitrogen, and fluorine atoms into the antibonding orbitals of the benzene (B151609) ring (e.g., LP(N) → π*(C-C)), which stabilizes the molecule. nih.gov

Table 3: Example of Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis Note: This table is illustrative, showing typical intramolecular interactions in a substituted phenol (B47542).

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π* (C2-C3) | 20.5 |

| LP (N1) | π* (C5-C6) | 45.8 |

| π (C2-C3) | π* (C4-C5) | 18.2 |

| π (C4-C5) | π* (C2-C3) | 22.1 |

Spectroscopic Property Prediction and Validation (e.g., Calculated IR and NMR Spectra)

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure. DFT calculations can accurately predict vibrational frequencies (Infrared and Raman) and NMR chemical shifts. researchgate.netnih.gov

Calculated vibrational spectra help in the assignment of experimental IR and Raman bands to specific molecular motions (e.g., O-H stretch, N-H bend, C-F stretch). researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations, so they are typically scaled by an empirical factor to improve agreement. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.netresearchgate.net These theoretical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane, TMS) and provide valuable information for confirming the molecular structure and understanding the electronic environment of each nucleus.

Table 4: Example of Calculated vs. Experimental Vibrational Frequencies Note: This table is illustrative. Wavenumbers are in cm⁻¹.

| Assignment | Calculated Frequency | Experimental Frequency |

|---|---|---|

| O-H Stretch | 3650 | 3600 |

| N-H Asymmetric Stretch | 3505 | 3460 |

| C-F Stretch | 1255 | 1230 |

| C-O Stretch | 1280 | 1265 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. rsc.org The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of near-zero or intermediate potential. researchgate.netwolfram.com

For this compound, an MEP map would likely show the most negative potential (red) concentrated around the electronegative oxygen, nitrogen, and fluorine atoms, identifying them as sites for electrophilic attack or hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it a site for nucleophilic attack. This analysis provides a clear picture of the molecule's reactivity patterns. researchgate.net

Intermolecular Interaction Analysis (e.g., Atoms in Molecule (AIM), Reduced Density Gradient (RDG), Interaction Region Indicator (IRI))

To understand how molecules of this compound interact with each other or with other molecules in condensed phases, advanced computational techniques are used to analyze non-covalent interactions.

Atoms in Molecules (AIM) Theory: AIM analysis examines the topology of the electron density to locate and characterize chemical bonds, including weak intermolecular interactions like hydrogen bonds and van der Waals forces.

Reduced Density Gradient (RDG): The RDG method is used to visualize and identify non-covalent interactions in real space. It plots the RDG against the electron density, where peaks in the plot at low densities signify different types of interactions (e.g., strong hydrogen bonds, weaker van der Waals forces).

Interaction Region Indicator (IRI): IRI is a more recent technique that is complementary to RDG. It helps to visualize and color-code interaction regions in a molecule, providing a clear and qualitative picture of the location and nature of chemical bonding and non-covalent interactions.

These methods would be instrumental in analyzing potential hydrogen bonding networks and other intermolecular forces governing the solid-state structure and solution behavior of this compound.

In-depth Computational Analysis of this compound Remains an Area for Future Research

A comprehensive review of scientific literature reveals a notable gap in the computational chemistry and theoretical investigation of this compound, specifically concerning the modeling of its reaction mechanisms and the exploration of its energy landscape.

Theoretical investigations are crucial for understanding how the presence and position of the fluorine atom and the amino group on the phenol ring influence the molecule's reactivity. Modeling studies would provide invaluable insights into reaction pathways, such as its oxidative coupling to form phenoxazinone derivatives, a common reaction for aminophenols. An exploration of the energy landscape would map out the relative energies of reactants, intermediates, transition states, and products, thereby predicting the most likely reaction pathways and the kinetics of these transformations.

For analogous, non-fluorinated compounds like 2-aminophenol (B121084), computational studies have been employed to compare stability and reactivity with other phenol derivatives. These studies calculate quantum chemical descriptors like HOMO-LUMO energy gaps, chemical hardness, and electrophilicity indices to predict the most favorable reaction types. However, direct extrapolation of these findings to this compound is not scientifically rigorous due to the significant electronic effects of the highly electronegative fluorine atom.

The development of detailed reaction mechanism models and a thorough exploration of the energy landscape for this compound would require dedicated computational research. Such studies would likely involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and all intermediates.

Transition State Searching: Locating the highest energy point along the reaction coordinate between two minima, which represents the kinetic barrier to the reaction.

Frequency Calculations: To confirm the nature of stationary points (as minima or transition states) and to calculate thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state connects the correct reactant and product.

Without such dedicated studies, a detailed, data-driven discussion of the reaction mechanism modeling and energy landscape of this compound cannot be provided at this time. This subject remains a promising and open area for future computational chemistry research.

Role of 2 Amino 6 Fluorophenol As a Precursor in Complex Organic Synthesis

Synthesis of Heterocyclic Compounds

The ortho-disposed amino and hydroxyl functional groups of 2-Amino-6-fluorophenol are ideally situated for cyclocondensation reactions, making it a primary starting material for the synthesis of important heterocyclic scaffolds.

Benzoxazoles: The synthesis of 7-fluorobenzoxazole derivatives from this compound is a common and efficient process. This transformation is typically achieved through a condensation reaction with a variety of carbonyl-containing compounds. nih.govorganic-chemistry.org The general reaction involves the initial formation of a Schiff base between the amino group of the phenol (B47542) and a carbonyl compound, followed by an intramolecular cyclization with the elimination of water.

Common reagents used for this cyclization include:

Aldehydes: Reaction with various aldehydes yields 2-substituted-7-fluorobenzoxazoles. nih.gov

Carboxylic Acids: Direct condensation with carboxylic acids, often promoted by dehydrating agents or catalysts, is a widely used method. organic-chemistry.org

Tertiary Amides: In the presence of an activating agent like triflic anhydride (B1165640) (Tf₂O), tertiary amides can react with 2-aminophenols to form benzoxazoles. mdpi.com

β-Diketones: The cyclization with β-diketones, catalyzed by agents such as a combination of a Brønsted acid and CuI, provides another route to 2-substituted benzoxazoles. organic-chemistry.org

The reaction conditions for these syntheses can vary, from heating in a suitable solvent to using microwave irradiation or eco-friendly catalysts to improve yields and reaction times. nih.govorganic-chemistry.org

Benzoxazines: 1,3-Benzoxazine monomers are typically synthesized via a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde. techscience.comresearchgate.net For the synthesis of benzoxazine (B1645224) structures derived from this compound, the amino group would first need to be protected or reacted to form a secondary amine, which could then participate in the ring-forming reaction with a phenolic component and formaldehyde. The inherent structure of this compound itself does not directly lend itself to the standard one-pot benzoxazine synthesis but can be incorporated into more complex benzoxazine structures through multi-step synthetic routes. mdpi.com The resulting fluorinated polybenzoxazines are of interest for creating materials with enhanced thermal stability and low dielectric constants. idexlab.com

| Reactant Type | Product | General Conditions | Reference |

|---|---|---|---|

| Aldehydes (R-CHO) | 2-Substituted-7-fluorobenzoxazole | Catalyst (e.g., acid or metal), heat or ultrasound | nih.gov |

| Carboxylic Acids (R-COOH) | 2-Substituted-7-fluorobenzoxazole | Dehydrating agent, heat, microwave irradiation | organic-chemistry.org |

| Tertiary Amides (R-CONR'₂) | 2-Substituted-7-fluorobenzoxazole | Activating agent (e.g., Tf₂O), base | mdpi.com |

The amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases, which are compounds containing an azomethine or imine group (-C=N-). ajrconline.orggsconlinepress.com This reaction is typically catalyzed by acid or base, or simply by heating the reactants together, often with the removal of the water formed during the reaction. ajrconline.org

These Schiff bases are not merely synthetic intermediates but are also important in their own right. The resulting N-(2-hydroxy-3-fluorobenzylidene)aniline derivatives can act as versatile chelating ligands. The imine nitrogen and the phenolic oxygen atoms can coordinate with various metal ions (e.g., Cu(II), Co(II), Ni(II), Mn(II)) to form stable metal complexes. ajrconline.orgiosrjournals.org These complexes have applications in catalysis and materials science. Furthermore, Schiff bases derived from 2-aminophenols have been investigated for a wide range of biological activities and are used in the development of fluorescent probes for ion detection. iosrjournals.orgnih.gov

The synthesis of benzothiazoles requires a sulfur atom, which is not present in this compound. Therefore, to synthesize 7-fluoro-benzothiazoles from this precursor, the phenolic hydroxyl group must first be converted into a thiol group (-SH) to generate the key intermediate, 2-amino-6-fluorothiophenol. While specific methods for this transformation on this compound are not widely documented, general synthetic routes for converting phenols to thiophenols can be applied.

Once 2-amino-6-fluorothiophenol is obtained, it can undergo cyclocondensation reactions analogous to those used for benzoxazole (B165842) synthesis. mdpi.comekb.eg The reaction of 2-aminothiophenols with aldehydes, carboxylic acids, or acyl chlorides is the most common method for constructing the benzothiazole (B30560) ring system. ekb.eg The resulting 7-fluoro-benzothiazole scaffold is a privileged structure in medicinal chemistry, found in compounds with diverse biological activities. mdpi.comderpharmachemica.com

Application in Functional Dye Synthesis and Pigment Development

Aminophenols are a well-known class of compounds used in the development of dyes and pigments, particularly hair dyes. For instance, related compounds like 2-amino-6-chloro-4-nitrophenol (B3029376) are used as colorants in hair dye formulations. While specific applications of this compound in commercial dyes are not extensively documented in readily available literature, its structural similarity to known dye precursors suggests its potential in this field. The presence of the fluorine atom could be leveraged to tune the color, stability, and binding properties of the resulting dyes. The amino and hydroxyl groups provide reactive sites for coupling with other dye components or for binding to substrates like fibers or hair.

Development of Pharmaceutical and Agrochemical Intermediates

This compound is a critical intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. nbinno.com The heterocyclic derivatives synthesized from this precursor, particularly fluorinated benzoxazoles and benzothiazoles, are core components of many biologically active compounds.

Pharmaceuticals: The benzoxazole and benzothiazole moieties are present in drugs with a wide range of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. mdpi.comresearchgate.net The fluorine atom is often incorporated into drug candidates to enhance properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. bioorganica.com.ua For example, 2-amino-6-fluoropurine derivatives have been synthesized and evaluated as potential prodrugs for the antiviral agent penciclovir, highlighting the importance of this substitution pattern in drug design. nih.gov

Agrochemicals: In the agrochemical sector, these heterocyclic systems are used to develop new pesticides, herbicides, and fungicides. nbinno.com The introduction of fluorine can increase the efficacy and selectivity of these agents, leading to more effective and environmentally safer crop protection solutions.

Participation in Cross-Coupling Reactions and Carbon-Carbon Bond Formation

While this compound itself is not typically a direct participant in standard cross-coupling reactions, it can be easily converted into a suitable substrate for such transformations. The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.

To make the molecule amenable to palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions, the phenolic hydroxyl group can be converted into a more reactive leaving group, such as a triflate (-OTf). This transformation creates an aryl triflate, which is an excellent substrate for oxidative addition to a palladium(0) catalyst. This strategy allows for the introduction of various aryl, vinyl, or alkynyl groups at the 6-position of the ring, providing a powerful method for molecular diversification.

Furthermore, derivatives of this compound can be utilized in these reactions. For example, if a 7-fluoro-benzothiazole derivative is synthesized with a bromine atom at another position on the ring, that site can be used for subsequent Suzuki cross-coupling reactions to introduce new aryl groups, further demonstrating the synthetic utility of this structural family. researchgate.net

| Reaction Type | Required Modification | Coupling Partner | Product Type |

|---|---|---|---|

| Suzuki Coupling | Convert -OH to -OTf (triflate) | Boronic acid / ester | Biaryl derivative |

| Heck Coupling | Convert -OH to -OTf (triflate) | Alkene | Styrene derivative |

| Sonogashira Coupling | Convert -OH to -OTf (triflate) | Terminal alkyne | Aryl alkyne derivative |

Strategies for Combinatorial Chemistry and Compound Library Generation

The structural attributes of this compound, specifically the presence of vicinal amino and hydroxyl groups, render it a valuable precursor for the combinatorial synthesis of diverse compound libraries. These libraries, rich in heterocyclic scaffolds, are of significant interest in medicinal chemistry and materials science. Strategies for generating these libraries often employ both solid-phase and solution-phase parallel synthesis techniques to achieve high throughput and chemical diversity.

The primary utility of this compound in combinatorial chemistry lies in its role as a key building block for the synthesis of substituted benzoxazoles, phenoxazines, and related heterocyclic systems. The amino and hydroxyl functionalities provide reactive sites for cyclization reactions, while the fluorine atom offers a point for subtle electronic modulation of the resulting compounds.

Solid-Phase Synthesis Strategies

Solid-phase synthesis offers a powerful platform for the generation of compound libraries derived from this compound due to the ease of purification and the ability to drive reactions to completion using excess reagents. taylorfrancis.com A general strategy involves the immobilization of a building block onto a solid support, followed by a series of chemical transformations, and concluding with the cleavage of the final product from the support.

For instance, a library of N-substituted-1,4-benzoxazines could be generated. In this approach, a resin-bound α-halo ketone could be subjected to nucleophilic substitution by a diverse set of primary amines. Subsequent reaction with this compound, followed by intramolecular cyclization and cleavage from the resin, would yield a library of 1,4-benzoxazines with diversity at the N-position.

Table 1: Exemplary Solid-Phase Synthesis Strategy for a Benzoxazine Library

| Step | Reagent/Reaction | Purpose | Point of Diversity |

| 1 | Immobilization of α-bromoacetic acid on Wang resin | Anchoring the scaffold to the solid support | - |

| 2 | Reaction with a library of diverse primary amines (R¹-NH₂) | Introduction of the first point of diversity | R¹ |

| 3 | Reaction with this compound | Introduction of the core scaffold | - |

| 4 | Intramolecular cyclization (e.g., via heating) | Formation of the benzoxazine ring | - |

| 5 | Cleavage from the resin (e.g., with trifluoroacetic acid) | Release of the final compounds | - |

This solid-phase approach is amenable to automation and the "split-and-pool" strategy, which can exponentially increase the number of unique compounds in the library.

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis provides an alternative and often more flexible approach for generating compound libraries from this compound, particularly for smaller, more focused libraries. chimia.ch This methodology avoids the potential complications of solid-phase chemistry, such as linker cleavage and resin effects.

A prominent application is the parallel synthesis of 2-substituted benzoxazoles. nih.gov In this strategy, this compound can be reacted with a library of different aldehydes or carboxylic acids in a multi-well plate format. nih.govorganic-chemistry.org Each well contains a unique combination of reactants, leading to the formation of a distinct benzoxazole derivative.

Table 2: Solution-Phase Parallel Synthesis of a 2-Substituted Benzoxazole Library

| Reaction Component | Role | Diversity Element |

| This compound | Core scaffold precursor | - |

| Library of Aldehydes (R¹-CHO) | Source of the C2 substituent | R¹ |

| Oxidizing Agent (e.g., DDQ) | Facilitates cyclization | - |

| Solvent (e.g., Dioxane) | Reaction medium | - |

The resulting library of 7-fluoro-2-substituted-benzoxazoles can then be screened for biological activity. The fluorine atom at the 7-position, originating from the precursor, can influence the pharmacokinetic and pharmacodynamic properties of the library members.

Generation of Phenoxazine (B87303) Scaffolds

Beyond benzoxazoles, this compound is a key precursor for libraries of phenoxazine derivatives. Phenoxazines are tricyclic systems with important applications in various fields. nih.gov Combinatorial approaches to phenoxazine libraries can be achieved through the reaction of this compound with a library of substituted catechols or quinones. nih.gov

For example, the oxidative condensation of this compound with a diverse set of catechols in a parallel format would generate a library of fluorinated phenoxazines with varying substitution patterns on one of the aromatic rings.

Table 3: Combinatorial Approach to a Phenoxazine Library

| Building Block 1 | Building Block 2 (Library) | Resulting Scaffold | Point of Diversity |

| This compound | Substituted Catechols (R¹-C₆H₃(OH)₂) | Fluorinated Phenoxazine | R¹ on the catechol-derived ring |

| This compound | Substituted o-Benzoquinones | Fluorinated Phenoxazine | Substituents on the quinone-derived ring |

The strategic selection of diverse building blocks in these combinatorial approaches allows for the systematic exploration of the chemical space around these privileged heterocyclic scaffolds, increasing the probability of identifying novel compounds with desired properties.

Research on Derivatives and Analogs of 2 Amino 6 Fluorophenol

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The introduction of a fluorine atom into an organic molecule, such as in 2-Amino-6-fluorophenol, can significantly alter its physical and chemical properties. nih.gov These changes include increased metabolic and chemical stability, enhanced lipophilicity, and modifications in polarity and chemical reactivity. nih.gov For instance, in the context of flavonoids, which share the phenolic scaffold, the number and position of substituents on the benzene (B151609) ring are critical determinants of their antimicrobial potential. nih.gov

SAR analysis of flavonoids has shown that features like a C2=C3 double bond conjugated with a 4-carbonyl group in the C ring are important for antioxidant activity, which can be a component of their neuroprotective and anti-inflammatory effects. mdpi.com Similarly, for aminophenol derivatives, modifications to the amino and hydroxyl groups, as well as substitutions on the aromatic ring, are key strategies to modulate biological activity. nih.gov The study of various substituted aminophenols has been a subject of research for understanding their antibacterial action. nih.gov

Exploration of Bioactive Derivatives

The functionalization of the this compound core has led to the discovery of derivatives with significant biological activities, particularly in the realms of antimicrobial and anticancer research.

Antimicrobial Properties (e.g., Antifungal, Antibacterial)

Derivatives of aminophenols have demonstrated notable activity against various microbial pathogens. For example, the oxidized degradation product of 2-aminophenol (B121084), 2-aminophenoxazin-3-one, has shown good antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus compared to the Gram-negative E. coli. scielo.org.mx Studies on substituted 2-aminobenzothiazoles, which can be synthesized from aminophenol precursors, have also revealed a wide spectrum of antimicrobial activity.

The antimicrobial efficacy of phenolic compounds is often dependent on their ability to interact with and disrupt bacterial cell membranes. nih.gov For instance, hydrophobic flavonoids can penetrate the nonpolar core of the bacterial cell membrane, while hydrophilic flavonoids can form hydrogen bonds with the polar headgroups of lipids. nih.gov The introduction of amino groups onto a chitosan (B1678972) backbone was found to significantly enhance its antioxidant and antifungal properties against various plant pathogens. nih.gov

| Derivative Type | Target Microbe | Activity/Observation |

| 2-Aminophenoxazin-3-one | Staphylococcus aureus (Gram-positive) | More active than against E. coli scielo.org.mx |

| 2-Aminophenoxazin-3-one | E. coli (Gram-negative) | Less active than against S. aureus scielo.org.mx |

| Substituted 2-Aminobenzothiazoles | Various microbes | Show a wide variety of antimicrobial activity |

| 6-Amino-6-deoxychitosan | Four plant pathogenic fungi | Antifungal activity improved by over 20% at 0.5mg/mL compared to chitosan nih.gov |

Anticancer and Cytotoxic Potentials

The structural features of this compound make it an interesting scaffold for the development of anticancer agents. The presence of fluorine can enhance the efficacy of chemotherapeutic agents. nih.gov Research on fluorinated aminophenylhydrazines and their Schiff bases has shown potent cytotoxic and anti-proliferative effects against lung carcinoma cell lines like A549. nih.gov Specifically, a compound bearing two fluorine atoms demonstrated the strongest antiproliferative effect, inducing cell death via apoptosis. nih.gov

Similarly, amidino-substituted 2-arylbenzoxazoles, synthesized from cyano-substituted 2-aminophenol precursors, have exhibited sub-micromolar antiproliferative activities against human colon cancer cells (SW620). rsc.org Furthermore, a series of synthetic aminonaphthoquinones, which can be derived from reactions involving amino groups, displayed significant cytotoxic activity against a panel of human cancer cell lines, including glioblastoma (SF-295), breast carcinoma (MDAMB-435), and leukemia (HL-60). nih.gov These derivatives were notably less toxic to normal peripheral blood mononuclear cells, indicating a degree of selectivity. nih.gov

| Derivative Class | Cell Line | IC50 Value / Observation |

| Fluorinated Aminophenylhydrazines | A549 (Lung Carcinoma) | Showed high cytotoxic and antiproliferative effects nih.gov |

| Amidino 2-naphthyl Benzoxazoles | SW620 (Colon Cancer) | Sub-micromolar activities rsc.org |

| Aminonaphthoquinone 2 | SF-295 (Glioblastoma) | 0.57 µg·mL⁻¹ nih.gov |

| Aminonaphthoquinone 2 | HL-60 (Leukemia) | 0.7 µg·mL⁻¹ nih.gov |

| Aminonaphthoquinone 9 | MDAMB-435 (Breast Cancer) | 1.18 µg·mL⁻¹ nih.gov |

| Aminonaphthoquinone 6 | SF-295 (Glioblastoma) | 0.65 µg·mL⁻¹ nih.gov |

| Aminonaphthoquinone 7 | SF-295 (Glioblastoma) | 0.83 µg·mL⁻¹ nih.gov |

Modulation of Biological Activity through Substituent Effects

The biological activity of this compound derivatives can be fine-tuned by altering the substituents on the aromatic ring or by modifying the amino and hydroxyl groups. The conjugation of amino acids or oligopeptides to bioactive compounds is a recognized strategy for modulating their biological functions. nih.gov

In the case of aminophenols, the introduction of different substituents can lead to varied antimicrobial activities. nih.gov For example, in a series of N-oxazolyl- and N-thiazolylcarboxamides, the replacement of a 2-aminothiazole (B372263) (2-AMT) moiety with a 2-aminooxazole (2-AMO) isostere resulted in compounds with profoundly increased antimycobacterial activity and significantly better water solubility. mdpi.com This highlights how a subtle change—replacing a sulfur atom with an oxygen atom in a heterocyclic substituent—can dramatically impact biological and physical properties.

The position of substituents is also crucial. Studies on flavonoids show that the presence of a methoxy (B1213986) group at the C7 position and a hydroxyl group at the C3' position can enhance anti-inflammatory activity. mdpi.com These principles of substituent effects are directly applicable to the rational design of novel this compound derivatives with targeted biological profiles.

Derivatives in Advanced Materials Science

While the biological applications of this compound derivatives are a primary research focus, their unique chemical properties also make them candidates for use in materials science, particularly in the synthesis of specialized polymers and functional coatings.

Polymer and Coating Applications

Aminophenols are valuable monomers in the synthesis of various polymers. The amino and hydroxyl functional groups can participate in polymerization reactions to form complex macromolecular structures. For instance, aminophenol derivatives can be used in the creation of molecularly imprinted polymers (MIPs). researchgate.net MIPs are polymers synthesized in the presence of a template molecule, creating specific recognition sites that can selectively rebind the target molecule. This technology is used for selective extraction and sensing applications. openchemicalengineeringjournal.com

In the field of protective coatings, amino acids and their derivatives are used to functionalize surfaces to inhibit corrosion. researchgate.net Graphene oxide (GO) coatings, which contain functional groups like hydroxyl and carboxyl groups, can be functionalized with amino compounds to enhance their protective properties on metallic surfaces. researchgate.net The amino group of a this compound derivative could potentially be grafted onto such surfaces or incorporated into polymer coatings to enhance adhesion, thermal stability, and corrosion resistance, leveraging the unique properties imparted by the fluorine atom.

Supramolecular Chemistry and Host-Guest Systems (e.g., Cyclodextrin (B1172386) Inclusion Complexes)

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions. A key area within this field is host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. Cyclodextrins (CDs) are prominent examples of host molecules, widely utilized for their ability to form stable inclusion complexes with a variety of guest compounds. nih.govmdpi.com

Cyclodextrins are cyclic oligosaccharides derived from starch, consisting of D-glucopyranoside units linked by α-1,4-glycosidic bonds. nih.gov The most common forms are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, which are composed of six, seven, and eight glucose units, respectively. nih.gov This arrangement creates a molecule with a truncated cone shape, featuring a hydrophobic inner cavity and a hydrophilic outer surface due to the positioning of hydroxyl groups. nih.govresearchgate.net This unique structure allows CDs to encapsulate hydrophobic guest molecules, or hydrophobic portions of molecules, within their cavity while remaining water-soluble. nih.gov

The formation of an inclusion complex is a dynamic equilibrium process where the guest molecule is held within the host's cavity. nih.gov The stability of this complex is governed by a precise fit between the size and shape of the guest molecule and the dimensions of the cyclodextrin cavity. mdpi.com For a molecule like this compound, the aromatic ring is sufficiently hydrophobic to be encapsulated within the CD cavity. The amino and hydroxyl functional groups could further interact with the hydroxyl groups on the hydrophilic rim of the cyclodextrin, potentially enhancing the stability of the complex. While specific studies on the inclusion of this compound with cyclodextrins are not prominent, the principles of host-guest chemistry and extensive research on substituted phenols and other aromatic compounds suggest a strong potential for such complex formation. nih.govmdpi.com These complexes can alter the physicochemical properties of the guest molecule, such as increasing its solubility or stability. nih.gov

Table 1: Properties of Common Cyclodextrins

| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |

| Number of Glucose Units | 6 | 7 | 8 |

| Molecular Formula | C₃₆H₆₀O₃₀ | C₄₂H₇₀O₃₅ | C₄₈H₈₀O₄₀ |

| Molecular Weight (Da) | 972.84 nih.gov | 1134.98 | 1297.12 |

| Cavity Diameter (nm) | ~0.5 nih.gov | ~0.6 nih.gov | ~0.8 nih.gov |

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, laser technology, and data processing. nih.govresearchgate.net Organic molecules have garnered significant research interest for NLO applications due to their high NLO efficiencies, rapid response times, and the ability to be chemically tailored for specific properties. nih.govscielo.org.mx A common molecular design for second-order NLO materials involves an electron donor and an electron acceptor group connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). scielo.org.mxru.nl

This compound possesses structural features that make its derivatives potential candidates for NLO materials. The amino group can act as an electron donor, while the fluorine atom, being highly electronegative, and the phenol (B47542) group can act as electron-withdrawing or modifying components. The development of NLO materials often involves incorporating such building blocks into larger, more complex molecular structures to enhance their NLO response.

Theoretical calculations, particularly using Density Functional Theory (DFT), have become a vital tool for predicting the NLO properties of new molecules before their synthesis. researchgate.netresearchgate.net Research on a complex spiro-pyrazole derivative containing both amino and fluoro functional groups provides a theoretical example of how these moieties contribute to NLO properties. researchgate.net In this study, the first hyperpolarizability (β), a measure of the second-order NLO response, was calculated and found to be significantly larger than that of urea, a standard reference material for NLO studies. researchgate.net This suggests that the combination of amino and fluoro groups within a suitable molecular framework can lead to promising NLO characteristics. researchgate.net The incorporation of fluorine atoms into organic NLO materials has been shown in other studies to be an effective strategy for enhancing the second-order polarizability. scielo.org.mx

Table 2: Calculated NLO Properties of a 6'-Amino-5-fluoro Derivative Compared to Urea

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| 6'-Amino-5-fluoro-2-oxo-3'-propyl-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile | 10.33 | 4.88 x 10⁻²³ | 1.11 x 10⁻²⁹ |

| Urea (Reference) | 4.90 | 0.44 x 10⁻²³ | 0.14 x 10⁻²⁹ |

| Data derived from DFT calculations at the B3LYP/6-311+G(d,p) level of theory. researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification

Spectrophotometric Determination Techniques

Spectrophotometric methods offer a sensitive and efficient means for the determination of aminophenol compounds. A notable technique applicable to 2-aminophenols, including halogen-substituted variants like 2-Amino-6-fluorophenol, involves a dimerization reaction. In an acidic aqueous environment and catalyzed by ferric ions (Fe³⁺), 2-aminophenol (B121084) dimerizes to form 2-hydroxyisophenoxazin-3-one, which is an intensely colored dye. This reaction allows for the detection of 2-aminophenols in the micromolar range. nih.gov The maximum absorption wavelength (λmax) and the molar extinction coefficient can vary depending on the substitution pattern on the aromatic ring. nih.gov

The principle of this method is based on the oxidative coupling of the aminophenol. The presence of the fluorine atom in the ortho position to the amino group in this compound can influence the electronic properties and, consequently, the λmax of the resulting dye. While specific studies on this compound are not abundant, the general applicability of this method to halogen-substituted 2-aminophenols has been demonstrated, with results comparable to those obtained by ¹⁹F NMR. nih.gov

UV-Vis spectroscopy is a fundamental tool in spectrophotometry. Aromatic compounds, such as this compound, exhibit characteristic absorption in the ultraviolet region of the electromagnetic spectrum due to π to π* electronic transitions. up.ac.zalibretexts.org The presence of substituents on the benzene (B151609) ring, such as the amino (-NH₂), hydroxyl (-OH), and fluoro (-F) groups, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity. The UV spectrum of a related compound, 4-aminophenol, shows absorption maxima at 194 nm, 218 nm, and 272 nm. sielc.com It is expected that this compound would also have a distinct UV-Vis absorption spectrum that could be utilized for its quantification, provided there are no interfering substances with overlapping spectra.

For complex mixtures where direct spectrophotometry might lack selectivity, derivatization techniques can be employed. semanticscholar.org These techniques modify the analyte to produce a new compound with more favorable spectrophotometric properties, such as a higher molar absorptivity or a shift in λmax to a region with less interference. For instance, aminophenols can react with various reagents to form colored products. One such method involves the reaction of the p-aminophenol group with ninhydrin (B49086) in a non-aqueous medium to produce a colored complex. researchgate.net Another approach is the formation of Schiff bases by reacting the amino group with aldehydes, which can then be quantified spectrophotometrically. nih.gov

Table 1: Potential Spectrophotometric Methods for this compound

| Method | Principle | Potential Advantages | Key Considerations |

|---|---|---|---|

| Oxidative Dimerization | Ferric ion-catalyzed dimerization to form a colored dye (2-hydroxyisophenoxazin-3-one). nih.gov | High sensitivity (micromolar range). nih.gov | Influence of fluorine substitution on λmax and molar absorptivity needs to be determined. |

| Direct UV-Vis Spectrophotometry | Measurement of the intrinsic UV absorbance of the aromatic ring. up.ac.zalibretexts.org | Simple, rapid, and non-destructive. | Potential for spectral overlap and interference from other UV-absorbing compounds. |

| Derivatization Reactions | Chemical modification to form a product with enhanced color or fluorescence. semanticscholar.org | Increased selectivity and sensitivity. | Requires additional reaction steps and optimization of reaction conditions. |

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC))

Chromatographic techniques are powerful for separating components of a mixture, allowing for the individual detection and quantification of each component.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and analysis of aminophenol isomers. nih.govrsc.orgscite.airesearchgate.netoup.com For the analysis of this compound, a reversed-phase HPLC method would likely be effective. In this mode, a nonpolar stationary phase (like C18 or a polystyrene-divinylbenzene column) is used with a more polar mobile phase. rsc.org

A developed method for the simultaneous determination of aminophenol isomers utilized a mixed-mode stationary phase containing both SCX (Strong Cation Exchange) and C18 moieties. The separation was achieved using a mobile phase of aqueous phosphate (B84403) buffer (pH 4.85) and methanol (B129727) (85:15 v/v) with UV detection at 285 nm. nih.govscite.airesearchgate.net This approach could be adapted for this compound, with optimization of the mobile phase composition and pH to achieve adequate resolution from potential impurities. The presence of the fluorine atom may alter the polarity and retention time of the molecule compared to its non-fluorinated analog.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. Phenols can be analyzed directly by GC using a flame ionization detector (FID). epa.gov However, the polarity of the amino and hydroxyl groups in this compound might lead to peak tailing and poor chromatographic performance. To overcome this, derivatization is often employed to convert the polar groups into less polar, more volatile derivatives. epa.gov

Common derivatization techniques for phenols include methylation to form anisoles or reaction with pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ethers. epa.gov The resulting derivatives are more amenable to GC analysis and can be detected with high sensitivity using an electron capture detector (ECD), especially for the halogenated PFBBr derivatives.

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective, and rapid technique for the qualitative and semi-quantitative analysis of compounds. It can be used to separate aminophenol isomers. youtube.comnih.gov For the separation of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase with a suitable mobile phase. The choice of the mobile phase is critical for achieving good separation and is determined by the polarity of the analyte. A mixture of polar and non-polar solvents is often used, and the ratio is adjusted to optimize the separation. Visualization of the separated spots can be achieved under UV light or by spraying with a suitable chromogenic reagent, such as ninhydrin, which reacts with the amino group to produce a colored spot. iitg.ac.in

Table 2: Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Key Considerations |

|---|---|---|---|---|

| HPLC | C18, Polystyrene-divinylbenzene, or mixed-mode (SCX/C18). nih.govrsc.orgscite.airesearchgate.net | Aqueous buffer/organic solvent (e.g., methanol, acetonitrile). nih.govscite.airesearchgate.net | UV-Vis, Diode Array Detector (DAD). | Optimization of mobile phase composition and pH is crucial for good resolution. |

| GC | Fused-silica capillary column (e.g., DB-5). epa.gov | Inert gas (e.g., Helium, Nitrogen). | Flame Ionization Detector (FID), Electron Capture Detector (ECD) after derivatization. epa.gov | Derivatization is often necessary to improve volatility and peak shape. epa.gov |

| TLC | Silica gel. | Mixture of organic solvents. | UV light, Chromogenic reagents (e.g., ninhydrin). iitg.ac.in | Primarily used for qualitative analysis and monitoring reaction progress. |

Development of Electrochemical Sensors for this compound and its Derivatives

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and low-cost detection of phenolic compounds. researchgate.net These sensors typically rely on the electrochemical oxidation of the phenol (B47542) group at the surface of a modified electrode. Voltammetry is a key technique in this field, where the current is measured as the potential is varied. wikipedia.org

While specific research on electrochemical sensors for this compound is limited, extensive work has been done on sensors for other aminophenols, particularly p-aminophenol. nih.govmdpi.combohrium.comrsc.orgsamipubco.com The principles and materials used in these sensors can be readily adapted for the detection of this compound.

The development of these sensors often involves the modification of a base electrode, such as a glassy carbon electrode (GCE), with nanomaterials to enhance its electrocatalytic activity, conductivity, and surface area. Common modifying materials include:

Carbon Nanotubes (CNTs): Multi-walled carbon nanotubes (MWCNTs) are frequently used to improve the stability and sensitivity of electrochemical measurements of phenolic compounds. researchgate.netdphen1.com They can mitigate the effects of electrode fouling, which is a common problem in the electro-oxidation of phenols due to the formation of passivating polymer layers on the electrode surface. researchgate.netnih.gov

Nanoparticles: Metal nanoparticles, such as gold nanoparticles (AuNPs), can be dispersed on supporting materials like CNTs to further enhance the catalytic properties of the sensor. rsc.org Metal oxide nanoparticles (e.g., Fe₃O₄, SnO₂) have also been successfully employed in the construction of sensors for phenolic compounds. bohrium.commdpi.comnih.gov

Conducting Polymers: Polymers like polyaniline (PANI) can be used to functionalize electrodes, providing a synergistic effect with other nanomaterials to improve electron transfer rates. nih.gov

The detection is typically performed using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). DPV, in particular, offers higher sensitivity and is often used for quantitative analysis. The oxidation peak current in the voltammogram is proportional to the concentration of the analyte.

Table 3: Components of a Potential Electrochemical Sensor for this compound

| Component | Material/Technique | Function |

|---|---|---|

| Base Electrode | Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE). mdpi.comnih.govelectrochemsci.org | Provides a conductive surface for the electrochemical reaction. |

| Modifier | Carbon Nanotubes (CNTs), Metal Nanoparticles (e.g., AuNPs), Metal Oxide Nanoparticles (e.g., SnO₂), Conducting Polymers (e.g., PANI). nih.govbohrium.comrsc.org | Enhances electrocatalytic activity, increases surface area, and improves sensitivity and stability. |

| Electrochemical Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV). | Applies a varying potential to the electrode and measures the resulting current. |

| Analytical Signal | Oxidation peak current. | Proportional to the concentration of this compound. |

The development of a selective and sensitive electrochemical sensor for this compound would require careful selection and optimization of the electrode modifying materials and the experimental conditions, such as the pH of the supporting electrolyte.

Future Research Directions and Translational Perspectives

Rational Design and Targeted Synthesis of Novel Derivatives with Enhanced Bioactivity

The structural framework of 2-Amino-6-fluorophenol presents a compelling starting point for the rational design and synthesis of novel derivatives with enhanced biological activity. The strategic placement of the amino, hydroxyl, and fluorine substituents allows for targeted modifications to optimize interactions with biological targets, such as enzymes and receptors. The fluorine atom, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity, metabolic stability, and binding affinity.

Future research in this area will likely focus on several key strategies:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and subsequent biological evaluation will be crucial to establish comprehensive SAR. This involves introducing a variety of substituents at different positions on the aromatic ring to probe the structural requirements for optimal bioactivity.

Enzyme Inhibitor Design: The aminophenol scaffold is a known feature in a number of enzyme inhibitors. By applying principles of rational drug design, derivatives of this compound can be synthesized to target specific enzymes implicated in disease pathways. For instance, the design of potent and selective inhibitors for kinases or proteases could be pursued.

Bioisosteric Replacement: The fluorine atom can serve as a bioisostere for a hydrogen atom or a hydroxyl group, offering a means to fine-tune the electronic and steric properties of a molecule. Researchers can leverage this to create analogues of known bioactive compounds with improved properties. A recent study on 2-amino-6-methyl-phenol derivatives as ferroptosis inhibitors highlights the potential of the ortho-hydroxyl-amino moiety as a novel scaffold for drug discovery. nih.gov